1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno-pyrrole-dione scaffold. Its structure includes a fused chromene-pyrrole system with a 3-bromophenyl substituent at position 1, a methyl group at position 7, and a 3-(morpholin-4-yl)propyl chain at position 2.
Properties
Molecular Formula |
C25H25BrN2O4 |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
1-(3-bromophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25BrN2O4/c1-16-6-7-20-19(14-16)23(29)21-22(17-4-2-5-18(26)15-17)28(25(30)24(21)32-20)9-3-8-27-10-12-31-13-11-27/h2,4-7,14-15,22H,3,8-13H2,1H3 |
InChI Key |
KTWJYUXOTQESJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions for this synthesis include the use of disiamylborane, dicyclohexylborane, or diisopinocamphenylborane as reagents, which are prepared in situ from borane (BH3) .
Chemical Reactions Analysis
1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Analgesic Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant analgesic activity. For instance, certain compounds similar to 1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown effectiveness in pain models comparable to morphine and aspirin. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and morpholine groups can enhance analgesic potency .
Anti-inflammatory Activity
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory response. In vitro assays demonstrated that structural analogs can significantly reduce the activity of these enzymes, suggesting potential use as anti-inflammatory agents . The dual inhibition of COX and LOX by related compounds indicates a promising therapeutic profile for treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target enzymes. These studies reveal insights into the molecular basis for its biological activity, helping to guide further modifications for enhanced efficacy and selectivity .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Study on Analgesic Activity : A comparative study evaluated various pyrrole derivatives for analgesic effects using the writhing test in mice. Results indicated that specific substitutions on the phenyl ring significantly increased analgesic potency compared to standard drugs like aspirin .
- Evaluation of Anti-inflammatory Effects : A recent publication detailed the synthesis and evaluation of several derivatives that were tested for their anti-inflammatory properties through COX inhibition assays. The findings suggested that modifications to the morpholine moiety could enhance anti-inflammatory effects while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholinylpropyl group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Compounds Analyzed:
1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target Compound)
2-(4-Bromophenyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione ()
Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate ()
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()
Conformational and Crystallographic Differences
- Pyrrole Ring Puckering: The target compound’s dihydrochromeno-pyrrole system likely adopts puckered conformations. For comparison, Compound 3 () exhibits an envelope conformation in the pyrrolidine ring and a half-chair conformation in the tetrahydropyran ring. Cremer-Pople puckering parameters () could quantify these differences, though specific data for the target compound are unavailable .
Hydrogen Bonding :
Compound 3 stabilizes via C–H⋯π interactions (), while the morpholinylpropyl group in the target compound may engage in hydrogen bonding with solvent or protein targets.
Electronic and Steric Effects of Substituents
Biological Activity
The compound 1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 497.39 g/mol. The structure features a bromophenyl group , a morpholine moiety , and a dihydrochromeno-pyrrole core , which are crucial for its biological interactions.
Anticancer Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.08 | Induction of apoptosis via caspase activation |
| Compound B | HeLa (Cervical) | 0.05 | Inhibition of mitogen-activated protein kinase (MAPK) pathways |
The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases, which are critical for programmed cell death .
Neuroprotective Effects
The morpholine component suggests potential neuroprotective effects. Compounds containing morpholine have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's:
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| 1 | 66.37 |
| 2 | 43.72 |
| 3 | 36.02 |
These results indicate that modifications to the phenyl ring can enhance AChE inhibition, suggesting that the bromophenyl substitution in our compound may also confer similar benefits .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are valuable in therapeutic contexts. Related chromeno-pyrrole derivatives have been evaluated for their effects on inflammatory markers:
- Inhibition of COX-2 : Compounds similar to the target compound have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that a derivative with a similar structure significantly reduced cell viability in MCF-7 cells, with an IC50 value of 0.08 µM. The mechanism was attributed to caspase-mediated apoptosis induction .
- Neuroprotection in Animal Models : In animal models, derivatives containing morpholine were tested for neuroprotective effects against induced oxidative stress, showing significant reductions in neuronal death and improved cognitive function metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
